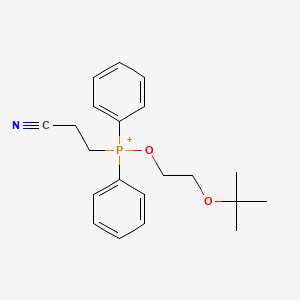
(2-tert-Butoxyethoxy)(2-cyanoethyl)diphenylphosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-tert-Butoxyethoxy)(2-cyanoethyl)diphenylphosphanium is a chemical compound that belongs to the class of phosphonium salts. These compounds are known for their applications in organic synthesis and catalysis. The presence of the tert-butoxyethoxy and cyanoethyl groups in the molecule provides unique chemical properties that make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-tert-Butoxyethoxy)(2-cyanoethyl)diphenylphosphanium typically involves the reaction of diphenylphosphine with 2-tert-butoxyethanol and 2-cyanoethyl bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Ph}_2\text{P}H + \text{BrCH}_2\text{CH}_2\text{CN} + \text{HOCH}_2\text{CH}_2\text{OC(CH}_3\text{)}_3 \rightarrow \text{Ph}_2\text{P}(\text{CH}_2\text{CH}_2\text{CN})(\text{CH}_2\text{CH}_2\text{OC(CH}_3\text{)}_3) ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-tert-Butoxyethoxy)(2-cyanoethyl)diphenylphosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The tert-butoxyethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Amines.
Substitution: Various substituted phosphonium salts.
Scientific Research Applications
(2-tert-Butoxyethoxy)(2-cyanoethyl)diphenylphosphanium has several applications in scientific research:
Chemistry: Used as a ligand in catalysis and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-tert-Butoxyethoxy)(2-cyanoethyl)diphenylphosphanium involves its interaction with various molecular targets. The phosphonium group can act as a nucleophile or electrophile, depending on the reaction conditions. The tert-butoxyethoxy and cyanoethyl groups provide steric and electronic effects that influence the reactivity of the compound. The molecular pathways involved include nucleophilic substitution and addition reactions.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in catalysis.
(2-Methoxyethoxy)(2-cyanoethyl)diphenylphosphanium: Similar structure but with a methoxyethoxy group instead of tert-butoxyethoxy.
(2-Ethoxyethoxy)(2-cyanoethyl)diphenylphosphanium: Similar structure but with an ethoxyethoxy group.
Uniqueness
(2-tert-Butoxyethoxy)(2-cyanoethyl)diphenylphosphanium is unique due to the presence of the tert-butoxyethoxy group, which provides increased steric hindrance and different electronic properties compared to its analogs. This uniqueness makes it valuable in specific catalytic and synthetic applications where these properties are advantageous.
Properties
CAS No. |
75417-04-8 |
|---|---|
Molecular Formula |
C21H27NO2P+ |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-cyanoethyl-[2-[(2-methylpropan-2-yl)oxy]ethoxy]-diphenylphosphanium |
InChI |
InChI=1S/C21H27NO2P/c1-21(2,3)23-16-17-24-25(18-10-15-22,19-11-6-4-7-12-19)20-13-8-5-9-14-20/h4-9,11-14H,10,16-18H2,1-3H3/q+1 |
InChI Key |
SAQIXRDDVPOWFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCCO[P+](CCC#N)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





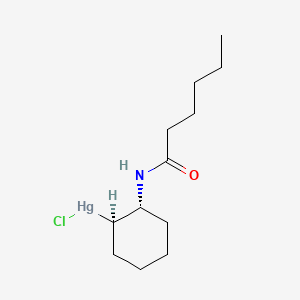
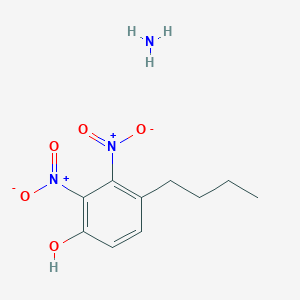
![Naphth[2,3-c]acridine-5,8,14(13H)-trione, 6-[(2-[1,1'-biphenyl]-4-yl-6,11-dihydro-6,11-dioxonaphtho[2,3-g]quinazolin-4-yl)amino]-](/img/structure/B14457040.png)
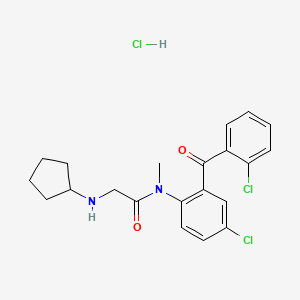

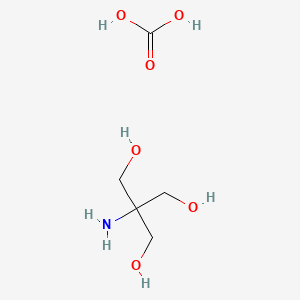
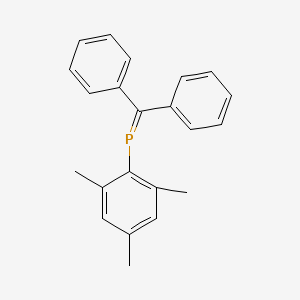
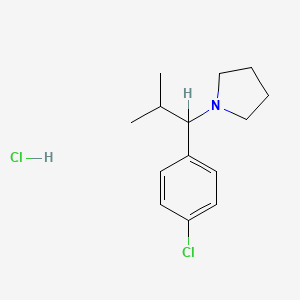

![1,1',2,2'-Tetrahydro-3,3'-spirobi[naphtho[2,1-B]pyran]](/img/structure/B14457095.png)

